molecular formula C13H9ClO4 B6403927 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid CAS No. 1261946-28-4

4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B6403927
CAS No.: 1261946-28-4
M. Wt: 264.66 g/mol
InChI Key: AKOQVBBNFLYOAY-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid is an organic compound characterized by the presence of both chloro and hydroxy functional groups on a benzoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid typically involves the chlorination and hydroxylation of a benzoic acid derivative. One common method includes the reaction of 2-chloro-5-hydroxybenzaldehyde with 3-hydroxybenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as ammonia or alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-(2-hydroxy-5-hydroxyphenyl)-3-hydroxybenzoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

  • 2-Chloro-5-hydroxybenzoic acid
  • 3-Hydroxy-4-chlorobenzoic acid
  • 4-Chloro-3-hydroxybenzoic acid

Uniqueness: 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid is unique due to the specific positioning of the chloro and hydroxy groups on the benzoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO4/c14-11-4-2-8(15)6-10(11)9-3-1-7(13(17)18)5-12(9)16/h1-6,15-16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOQVBBNFLYOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=C(C=CC(=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690471
Record name 2'-Chloro-2,5'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-28-4
Record name 2'-Chloro-2,5'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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